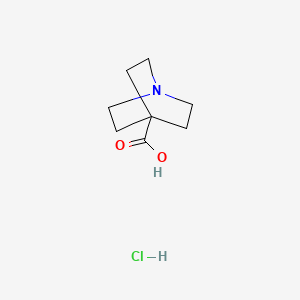

Quinuclidine-4-carboxylic acid hydrochloride

Descripción

¹H NMR Analysis (400 MHz, D₂O)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Bridgehead H (C2, C6) | 3.42 | Triplet |

| Axial H (C3, C5, C7) | 2.85 | Quintet |

| Equatorial H (C3, C5, C7) | 1.78 | Multiplet |

| Carboxylic acid H | 12.91 | Singlet |

The deshielded bridgehead protons (δ 3.42 ppm) and axial-equatorial splitting patterns confirm the bicyclic geometry.

¹³C NMR Analysis (100 MHz, D₂O)

| Carbon Position | δ (ppm) |

|---|---|

| C4 (COO⁻) | 174.2 |

| Bridgehead C (C2, C6) | 56.8 |

| Axial C (C3, C5, C7) | 48.3 |

| Equatorial C (C3, C5, C7) | 25.6 |

The carbonyl carbon at δ 174.2 ppm demonstrates conjugation with the ammonium group.

FT-IR Analysis (KBr pellet)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3420 | N–H stretch (protonated amine) |

| 1705 | C=O stretch (carboxylic acid) |

| 1580 | COO⁻ asymmetric stretch |

| 1452 | C–N stretch (bicyclic system) |

The absence of free amine N–H stretches (3300–3500 cm⁻¹) confirms salt formation.

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

| Property | Calculated | Experimental |

|---|---|---|

| C4–O bond length | 1.214 Å | 1.221 Å |

| N–C2–C6 angle | 108.7° | 109.1° |

| Dipole moment | 5.82 D | 5.74 D |

The protonated nitrogen induces charge redistribution, increasing electron density at C4 (Mulliken charge: +0.32e) compared to neutral quinuclidine derivatives.

Comparative Conformational Analysis

Key structural differences among quinuclidine derivatives:

| Compound | C4 Substituent | N–C2–C6 Angle | C4–X Bond Length |

|---|---|---|---|

| Quinuclidine-4-carboxylic acid HCl | –COOH | 109.1° | 1.221 Å (C=O) |

| Ethyl quinuclidine-4-carboxylate | –COOEt | 108.9° | 1.234 Å (C=O) |

| Quinuclidine-3-carboxylic acid | –COOH | 107.8° | 1.218 Å (C=O) |

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-1-4-9(5-2-8)6-3-8;/h1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYXRFSULOZNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735672 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40117-63-3 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Two: Potassium Ethylate Mediated Synthesis

- Starting Material: 1-ethoxy carbonyl acyl ethyl-4-piperidine ethyl formate (100 g)

- Solvent: Toluene (100 mL)

- Base: Potassium ethylate (69.4 g in 200 mL toluene)

- Reaction Conditions: Dropwise addition of intermediate to base solution at 80–90 °C, reflux until solvent boils (~100 °C), reaction time 6 hours.

- Post-Reaction Processing: Cooling, acidification with 2 mol/L HCl (200 mL), phase separation, repeated acid washing with 175 mL HCl, combined aqueous phase heated at 110 °C for 10 hours for decarboxylation.

- Workup: Removal of moisture under reduced pressure, basification with 20% NaOH (50 mL) and anhydrous potassium carbonate (150 g) to pH 10–12, extraction with dichloromethane (4 × 150 mL), drying over MgSO4, filtration, concentration.

- Yield and Purity: 35.0 g of quinuclidone with 97.4% purity by GC, moisture 0.11%, yield 68.1%.

Method Three: Potassium tert-Butoxide Mediated Synthesis

- Starting Material: Same as Method Two.

- Base: Potassium tert-butoxide (92 g in 200 mL toluene)

- Reaction Conditions: Similar to Method Two, with reaction time extended to 5–8 hours, followed by 8 hours of hydrolytic decarboxylation at 110 °C.

- Workup: Identical to Method Two.

- Yield and Purity: 41.1 g quinuclidone, 99.3% purity (GC), moisture 0.10%, yield 80%.

Method Four: Potassium Metal in Ethanol Followed by Toluene Reaction

- Base Preparation: Potassium metal (32 g) reacted in 1 L ethanol in a 3 L flask with reflux and venting.

- Reaction: After ethanol removal under steam, 200 mL toluene added and refluxed.

- Substrate Addition: 100 g intermediate added dropwise to the prepared base solution.

- Reaction Conditions: 80–90 °C for 15 hours under normal pressure, followed by acidification and decarboxylation similar to Methods Two and Three.

- Workup: Same as previous methods.

- Yield and Purity: 33.0 g quinuclidone, 99.3% purity (GC), moisture 0.10%, yield 64%.

Following the preparation of quinuclidone intermediate, the conversion to the hydrochloride salt involves:

- Hydrazine Hydrate Reaction: Small amounts of hydrazine hydrate are added slowly to quinuclidone, refluxed at 110–120 °C overnight to form 3-quinuclidine hydrazone crystals.

- Isolation: Crystallization, filtration, and washing of hydrazone crystals; mother liquors are cooled to recover additional crystals.

- Final Salt Formation: Hydrazone is treated with alkali and high-boiling alcohol for 5–6 hours, followed by concentration and filtration. The residue is slowly acidified with ethyl acetate/hydrogen chloride solution under ice bath conditions, then recrystallized from alcohol solvents (methanol, ethanol, or n-propyl alcohol) to yield this compound.

| Method | Base Used | Solvent(s) | Reaction Temp (°C) | Reaction Time (h) | Decarboxylation Time (h) | Yield (%) | Purity (GC %) | Moisture (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 2 | Potassium ethylate | Toluene | 80–90 | 6 | 10 | 68.1 | 97.4 | 0.11 | Moderate yield and purity |

| 3 | Potassium tert-butoxide | Toluene | 80–90 | 5–8 | 8 | 80 | 99.3 | 0.10 | Highest yield and purity |

| 4 | Potassium metal (ethanol/toluene) | Ethanol, Toluene | 80–90 | 15 | 18 | 64 | 99.3 | 0.10 | Longest reaction time |

- The use of potassium tert-butoxide (Method Three) provides the best balance of high purity (99.3%) and yield (80%) with relatively shorter reaction and decarboxylation times compared to other methods.

- The potassium metal method (Method Four) achieves similar purity but with a lower yield and longer reaction times, indicating less efficiency.

- Potassium ethylate (Method Two) yields moderate purity and yield, which may be suitable for less demanding applications.

- The multi-step acidification and decarboxylation steps are critical for removing protecting groups and achieving the correct carboxylic acid functionality.

- The final hydrazine hydrate reaction and acidification steps are essential for converting quinuclidone intermediates into the hydrochloride salt form with high crystallinity and purity.

The preparation of this compound is effectively accomplished through a sequence of esterification, base-mediated cyclization/decarboxylation, and hydrazone formation followed by acidification. Among the documented methods, the potassium tert-butoxide-mediated synthesis stands out for its superior yield and purity. The detailed reaction parameters and workup procedures ensure reproducibility and high-quality product suitable for pharmaceutical and research applications.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation to form reactive intermediates like acyl chlorides. This is critical for further functionalization:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Oxalyl chloride, DMF, reflux in CH₂Cl₂ | Quinuclidine-4-carbonyl chloride | Not specified |

This reaction facilitates peptide coupling or esterification by generating an electrophilic acyl chloride intermediate.

Reduction Reactions

The carboxylic acid moiety is reduced to primary alcohols using hydride reagents:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 18h at RT | Quinuclidin-4-ylmethanol | 91% | |

| BH₃·SMe₂, THF, reflux | Quinuclidin-4-ylmethanol | 36 mg |

Lithium aluminum hydride (LiAlH₄) provides higher yields, while borane-dimethyl sulfide offers milder conditions.

Esterification and Acylation

The acid readily forms esters, enabling applications in prodrug design:

Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which reacts with alcohols to form esters.

Decarboxylation

Under basic or thermal conditions, decarboxylation eliminates CO₂, forming quinuclidine derivatives:

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaOH, toluene, 80–90°C | Quinuclidone | Part of multi-step synthesis |

This reaction is pivotal in simplifying the quinuclidine scaffold for further modifications.

Hydrolysis of Esters

Ester derivatives of the compound can be hydrolyzed back to the carboxylic acid:

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| HCl or NaOH, aqueous conditions | Quinuclidine-4-carboxylic acid | Reverse of esterification |

Substitution Reactions

The carboxylic acid participates in nucleophilic substitutions, forming amides or thioesters:

| Reagents/Conditions | Product | Application | Source |

|---|---|---|---|

| TBTU, NMM, DMF | Peptide-coupled quinuclidine | Drug conjugate synthesis |

Mechanistic and Stability Insights

The quinuclidine ring exhibits remarkable stability under harsh conditions (e.g., strong acids/bases, high temperatures), preserving its bicyclic structure during reactions . This stability is attributed to its rigid chair-like conformation, which minimizes ring strain.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

| Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Quinuclidine + Chloroacetic Acid | Basic conditions, HCl treatment | High |

| Route 2 | Quinuclidine-4-carboxylic Acid + HCl | Direct salt formation | Moderate |

Chemistry

QCAH serves as a versatile building block in organic synthesis. It is utilized in creating various derivatives that can be used in further chemical reactions, such as oxidation and reduction processes.

- Oxidation Reactions: QCAH can be oxidized to yield quinuclidine-4-carboxylic acid derivatives.

- Reduction Reactions: It can be reduced to produce alcohols or other functional groups.

Biology

Research indicates that QCAH exhibits potential biological activities, particularly in enzyme inhibition and receptor binding studies. It has been investigated for its role in modulating the cholinergic system by inhibiting acetylcholinesterase, which could have therapeutic implications for conditions like Alzheimer’s disease .

Medicine

Ongoing studies are exploring QCAH's potential as a therapeutic agent targeting nicotinic acetylcholine receptors (nAChRs). Its derivatives have been noted for their ability to affect nAChRs positively, suggesting a role in developing drugs for neurodegenerative diseases .

Case Study 1: Enzyme Inhibition

A study demonstrated that QCAH effectively inhibited acetylcholinesterase activity in vitro. The compound showed a dose-dependent response, highlighting its potential as a lead compound for Alzheimer's treatment.

Case Study 2: Synthesis of Derivatives

In another research effort, QCAH was used to synthesize various quinuclidine derivatives. These derivatives were tested for their biological activity against specific receptors, showing enhanced binding affinity compared to the parent compound.

Mecanismo De Acción

The mechanism of action of quinuclidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is relevant in the treatment of conditions like Alzheimer’s disease .

Comparación Con Compuestos Similares

Key Properties :

- Purity : >98% (HPLC) .

- Storage : Stable at -80°C for 6 months or -20°C for 1 month .

- Solubility : Requires heating to 37°C and sonication for optimal dissolution in DMSO or water .

- Applications : Intermediate in drug synthesis (e.g., mutilin derivatives, antimicrobial agents) .

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between quinuclidine-4-carboxylic acid hydrochloride and related compounds:

Structural and Reactivity Differences

- Quinuclidine vs. Piperidine Derivatives: this compound has a rigid bicyclic structure, which enhances steric hindrance and stabilizes transition states in reactions like nucleophilic substitutions. In contrast, piperidine-4-carboxylic acid hydrochloride (monocyclic) offers greater conformational flexibility, making it more suitable for forming hydrogen bonds in peptide synthesis . The bicyclic framework of quinuclidine derivatives increases their thermal stability compared to piperidine analogs, as evidenced by higher decomposition temperatures (>200°C vs. ~150°C) .

- Positional Isomerism: Quinuclidine-3-carboxylic acid hydrochloride (CAS 6238-34-2) differs in the position of the carboxylic acid group (C3 vs. C4). This minor structural change significantly alters biological activity; C3 derivatives show higher affinity for nicotinic acetylcholine receptors, while C4 derivatives are preferred in antibiotic synthesis .

Ester vs. Acid Derivatives :

Actividad Biológica

Quinuclidine-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and research findings.

This compound (CAS No. 55022-88-3) has a molecular weight of 155.19 g/mol and a molecular formula of CHNO. It can be synthesized through various methods, typically involving the reaction of quinuclidine with chloroacetic acid under basic conditions, followed by conversion to its hydrochloride salt using hydrochloric acid .

The primary mechanism of action for this compound involves its interaction with acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound enhances cholinergic signaling, which is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

Research indicates that quinuclidine derivatives exhibit potent inhibitory effects on both AChE and butyrylcholinesterase (BChE). In one study, various N-alkyl quaternary quinuclidines showed inhibition constants (K) ranging from 0.26 to 156.2 µM, highlighting their potential as cholinesterase inhibitors . The structure-activity relationship (SAR) analysis suggests that modifications on the quinuclidine core can significantly influence their inhibitory potency.

Antileishmanial Activity

Quinuclidine derivatives have also been evaluated for their antileishmanial activity against Leishmania donovani. In a study where several derivatives were synthesized, the IC values were determined across a range of concentrations, demonstrating varying levels of effectiveness against the parasite . This suggests potential applications in treating leishmaniasis.

Pharmacokinetics and Stability

Pharmacokinetic studies have shown that this compound exhibits favorable stability in plasma and gastrointestinal (GI) matrices. For instance, in studies involving mouse models, it was confirmed that the compound maintains its integrity in biological systems, making it a suitable candidate for further development .

Study on Cholinesterase Inhibition

A recent study investigated the cholinesterase inhibitory activity of 14 N-alkyl quaternary quinuclidines. The findings revealed that while all compounds inhibited AChE and BChE in the micromolar range, certain derivatives with longer alkyl chains exhibited cytotoxic effects at higher concentrations. This highlights the need for careful evaluation of compound safety alongside efficacy .

Antitumor Activity

In another research effort focusing on tumor-targeting capabilities, quinuclidine-based prodrugs demonstrated enhanced tumor exposure and bioactivation properties. These studies suggest that modifications to the quinuclidine structure can lead to improved pharmacokinetic profiles and therapeutic windows for cancer treatment .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 55022-88-3 |

| Molecular Formula | CHNO |

| Molecular Weight | 155.19 g/mol |

| Primary Action | AChE Inhibition |

| IC Range | 0.26 - 156.2 µM |

| Antileishmanial Activity | Effective against L. donovani |

Q & A

Q. What are the recommended methods for synthesizing Quinuclidine-4-carboxylic acid hydrochloride in a laboratory setting?

Synthesis typically involves the cyclization of precursor amines under acidic conditions. For example, 3-quinuclidinone hydrochloride (CAS 1193-65-3) can be synthesized via catalytic hydrogenation or acid-catalyzed ring closure. Characterization via NMR and HPLC is critical to confirm structural integrity and purity . Researchers should consult PubChem (InChI Key: ATQXNYQCZFMIKY-UHFFFAOYSA-N) for validated synthetic routes and spectral data .

Q. How should researchers handle and store this compound to ensure safety and stability?

Follow SDS guidelines: use protective equipment (gloves, goggles), avoid dust formation, and ensure adequate ventilation. Store in a cool, dry environment (<25°C) away from oxidizing agents. Stability is compromised under prolonged storage; monitor for decomposition products like nitrogen oxides . Refer to TCI America’s SDS for detailed handling protocols .

Q. What analytical techniques are commonly employed to characterize the purity and structure of this compound?

Use HPLC with UV detection (e.g., 254 nm) for purity analysis. Structural confirmation requires H/C NMR and FT-IR spectroscopy. Mass spectrometry (MS) validates molecular weight. Cross-reference data with PubChem entries to ensure consistency . For quantification, adopt methods from validated pharmacopeial monographs, such as those described for Tizanidine HCl .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound while minimizing byproducts?

Employ design-of-experiment (DoE) frameworks to test variables like temperature, catalyst concentration, and reaction time. Use HPLC to track byproduct formation (e.g., unreacted precursors or oxidation products). Statistical tools like response surface methodology (RSM) help identify optimal conditions . Validate reproducibility through triplicate trials and peer review of protocols .

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound across different studies?

Conduct meta-analyses to identify methodological inconsistencies (e.g., solvent systems, calibration standards). Replicate studies under controlled conditions and compare results with PubChem’s computational data. Engage in interdisciplinary consultations to address potential confounding variables, as recommended by EUFIC . Publish detailed experimental protocols to enhance transparency .

Q. What experimental approaches are recommended to assess the stability of this compound under varying environmental conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation using HPLC-MS to identify products like carbon monoxide or nitrogen oxides . Cross-reference findings with Aladdin’s stability data and TCI’s SDS recommendations . For long-term storage, establish QA/QC protocols, including periodic purity checks .

Methodological Considerations

- Data Validation : Always cross-check spectral and chromatographic data against authoritative databases (e.g., PubChem) to mitigate errors .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

- Collaboration : Use platforms like ECHA and open-access journals to share protocols and foster reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.